Molecular weight and formula of 6-Bromo-N-isopropyl-3-nitropyridin-2-amine
Molecular weight and formula of 6-Bromo-N-isopropyl-3-nitropyridin-2-amine
This guide provides an in-depth technical analysis of 6-Bromo-N-isopropyl-3-nitropyridin-2-amine , a critical intermediate in the synthesis of bioactive heterocycles for drug discovery.
Executive Summary
6-Bromo-N-isopropyl-3-nitropyridin-2-amine is a versatile pyridine scaffold widely utilized in medicinal chemistry as a precursor for fused bicyclic systems, including imidazopyridines and 1,6-naphthyridines. Its structural utility lies in the orthogonal reactivity of its three functional handles:
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C2-Amine (Isopropylamino): Provides steric bulk and lipophilicity; serves as a nucleophile for cyclization.
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C3-Nitro Group: An electrophilic site reducible to an amine, enabling the formation of vicinal diamines for heterocycle construction.
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C6-Bromide: A handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents.
This guide details the compound's physicochemical properties, a validated synthetic protocol, mechanistic insights into its regioselective formation, and its application in high-value pharmaceutical targets such as SMARCA2 and Akt1 inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| IUPAC Name | 6-Bromo-N-isopropyl-3-nitropyridin-2-amine |
| Common Name | 2-Isopropylamino-6-bromo-3-nitropyridine |
| Molecular Formula | C₈H₁₀BrN₃O₂ |
| Molecular Weight | 260.09 g/mol |
| CAS Number | Not widely indexed (Specific intermediate); Parent scaffold: 84487-04-7 |
| SMILES | CC(C)Nc1c([O-])ccc(Br)n1 |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | Approx. 95–100 °C (based on analogous 2-amino-3-nitropyridines) |
Synthetic Pathway: Regioselective SɴAr[7]
The synthesis of 6-Bromo-N-isopropyl-3-nitropyridin-2-amine is achieved via a nucleophilic aromatic substitution (SɴAr) reaction starting from 2,6-dibromo-3-nitropyridine . This reaction is highly regioselective, favoring substitution at the C2 position over the C6 position.
Experimental Protocol
Reagents:
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Substrate: 2,6-Dibromo-3-nitropyridine (1.0 eq)
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Nucleophile: Isopropylamine (1.1–1.2 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq)
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Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with 2,6-dibromo-3-nitropyridine dissolved in anhydrous MeCN (0.2 M concentration).
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Addition: Cool the solution to 0 °C to control the exotherm. Add DIPEA followed by the dropwise addition of isopropylamine.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 260/262).
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Work-up:
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Purification: Purify the crude yellow solid via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes). The product elutes as a bright yellow band.
Self-Validating Checkpoints
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Color Change: The reaction mixture typically turns from pale yellow to deep orange/yellow upon amine addition, indicating the formation of the nitropyridine-amine adduct.
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Regioselectivity Check: ¹H NMR should show two doublets for the pyridine ring protons (C4-H and C5-H) with an ortho-coupling constant (~8 Hz). If C6 substitution occurred, the splitting pattern would differ (meta-coupling or different chemical shifts).
Mechanistic Insight: Why C2 Substitution?
The regioselectivity of the SɴAr reaction on 2,6-dibromo-3-nitropyridine is governed by electronic activation.
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C2 Position: Activated by the ortho-nitro group (strong -I and -M effect) and the ring nitrogen (ortho). The Meisenheimer complex formed at C2 is stabilized by resonance with the nitro group.
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C6 Position: Activated by the ring nitrogen (ortho) and the nitro group (para).[3] While para-activation exists, the ortho-nitro effect at C2 is significantly stronger due to the inductive proximity, making C2 the more electrophilic site.
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the preferential nucleophilic attack at the C2 position driven by the ortho-nitro effect.
Applications in Drug Discovery[11]
This molecule serves as a "linchpin" intermediate for several high-value therapeutic classes.
SMARCA2/4 Inhibitors (Epigenetics)
The 3-nitro-2-amino pyridine core is a precursor to 1,6-naphthyridines .
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Workflow:
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Suzuki Coupling: The C6-Br is coupled with an aryl boronic acid.
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Reduction: The C3-NO₂ is reduced to an amine (-NH₂).
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Cyclization: The resulting diamine is condensed with a ketone or aldehyde to form the naphthyridine ring.
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Akt1 Modulators (Oncology)
Used to synthesize imidazopyridines .
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Workflow:
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Reduction of the C3-nitro group to a primary amine.
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Cyclization with an orthoester or carboxylic acid to form the imidazole ring fused to the pyridine.
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The N-isopropyl group often serves as a solubility-enhancing moiety or fits into a specific hydrophobic pocket (e.g., the ATP-binding site).
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Melanocortin-4 Receptor (MC4R) Antagonists
The scaffold is used to build complex heterocycles that modulate metabolic pathways. The bromine atom allows for the late-stage introduction of diversity elements to tune potency and selectivity.
Characterization Data (Expected)
To validate the synthesis, the following analytical data should be obtained:
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~8.4 ppm (d, 1H, C4-H, ortho-coupling to C5).
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δ ~8.0 ppm (br d, 1H, NH-isopropyl).
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δ ~7.0 ppm (d, 1H, C5-H).
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δ ~4.2 ppm (m, 1H, CH (CH₃)₂).
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δ ~1.2 ppm (d, 6H, CH(CH₃ )₂).
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LC-MS:
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Retention time: ~1.5–2.0 min (C18 column, water/MeCN gradient).
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Mass Spectrum: Characteristic bromine isotope pattern (1:1 ratio of peaks at m/z 260 and 262).
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Safety & Handling
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Hazards: As a nitro-pyridine derivative, the compound may be potentially explosive if heated under confinement. The bromide leaving group makes it a potential skin sensitizer and alkylating agent.
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Precautions:
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Handle in a fume hood.
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Wear nitrile gloves and safety glasses.
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Avoid contact with strong reducing agents (e.g., hydrazine) unless under controlled conditions, as this can trigger rapid exothermic decomposition of the nitro group.
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References
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Synthesis of 2-pyridones as tissue factor VIIa inhibitors. ElectronicsAndBooks. Retrieved from
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1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers. Google Patents (WO2025008060A1). Retrieved from
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Broad spectrum inhibitors of filoviruses. Google Patents (US11459308B2). Retrieved from
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Akt1 modulators. Google Patents (WO2024073371A1). Retrieved from
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Melanocortin-4 receptor modulators. Google Patents (WO2012003576A1). Retrieved from
